![molecular formula C27H15NO5 B5698452 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
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Overview
Description
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential. This particular compound is characterized by its unique structure, which includes an isoxazole ring fused with an anthracene moiety and a benzoate ester group.
Preparation Methods
The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The anthracene moiety may also contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate include other isoxazole derivatives such as:
- 5-amino-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
- 5-methyl-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
These compounds share the isoxazole and anthracene core structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Properties
IUPAC Name |
(10-oxo-12-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,11,13-heptaen-8-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15NO5/c29-20-15-21(31-17-11-5-2-6-12-17)24-23-22(20)25(32-27(30)16-9-3-1-4-10-16)18-13-7-8-14-19(18)26(23)33-28-24/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSCSCSGLCMGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C(=O)C=C(C4=NOC(=C34)C5=CC=CC=C52)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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